2-(cyclopropylamino)-N-(2-hydroxyphenyl)-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(cyclopropylamino)-N-(2-hydroxyphenyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-11-4-2-1-3-9(11)15-12(18)10-7-19-13(16-10)14-8-5-6-8/h1-4,7-8,17H,5-6H2,(H,14,16)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHFBDXERODFSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=CS2)C(=O)NC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylamino)-N-(2-hydroxyphenyl)-1,3-thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the cyclopropylamino and hydroxyphenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield the thiazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for industrial applications, where large quantities of the compound are required.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylamino)-N-(2-hydroxyphenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The thiazole ring can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. Specifically, 2-(cyclopropylamino)-N-(2-hydroxyphenyl)-1,3-thiazole-4-carboxamide has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of specific pathways related to cell cycle regulation and apoptosis.
Antimicrobial Properties
Thiazole compounds are known for their antimicrobial activities. Research has demonstrated that this particular compound shows efficacy against various bacterial strains, including resistant strains.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of thiazole exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens.
Neuroprotective Effects
Emerging evidence suggests that 2-(cyclopropylamino)-N-(2-hydroxyphenyl)-1,3-thiazole-4-carboxamide may possess neuroprotective properties.
- Research Findings : In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(cyclopropylamino)-N-(2-hydroxyphenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Pharmacological and Mechanistic Insights
- Receptor Affinity : The target compound’s 2-hydroxyphenyl group may enhance binding to enzymes like cyclooxygenase (COX) or kinases via hydrogen bonding, whereas methoxyphenyl analogs (e.g., in ) favor hydrophobic interactions with targets like bacterial efflux pumps .
- Solubility and Bioavailability : The hydroxyl group improves aqueous solubility compared to methoxy or halogenated derivatives (e.g., N-(3-chloro-4-fluorophenyl)-3-cyclohexene-1-carboxamide), which exhibit higher lipophilicity and membrane permeability .
- Stability: Cyclopropylamino groups (common in the target compound and ) confer metabolic stability due to the rigid cyclopropane ring, reducing oxidative degradation .
Biological Activity
2-(cyclopropylamino)-N-(2-hydroxyphenyl)-1,3-thiazole-4-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a thiazole ring and a cyclopropylamino group. This article focuses on the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : 2-(cyclopropylamino)-N-(2-hydroxyphenyl)-1,3-thiazole-4-carboxamide
- Molecular Formula : C13H13N3O2S
- Molecular Weight : 273.33 g/mol
The biological activity of 2-(cyclopropylamino)-N-(2-hydroxyphenyl)-1,3-thiazole-4-carboxamide is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The thiazole ring can interact with enzymes, potentially inhibiting their activity. This interaction is crucial for the development of compounds targeting diseases like Alzheimer's, where acetylcholinesterase (AChE) inhibition is beneficial.
- Receptor Binding : The hydroxyphenyl group enhances binding through hydrogen bonding and hydrophobic interactions with receptor sites.
Biological Activity
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies suggest that derivatives of thiazole compounds exhibit significant anticancer properties through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : Similar thiazole compounds have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to inhibit AChE suggests potential applications in treating Alzheimer's disease.
- Antimicrobial Activity : Some studies indicate that thiazole derivatives possess antimicrobial properties, making them candidates for further investigation in treating bacterial infections.
Case Studies
Several studies have evaluated the biological activity of similar thiazole compounds:
- Acetylcholinesterase Inhibition : A study reported that thiazole derivatives exhibited AChE inhibitory activity with IC50 values ranging from 2.7 µM to 15 µM, indicating strong potential for Alzheimer's treatment .
- Anticancer Screening : Research demonstrated that thiazole-based compounds could induce apoptosis in various cancer cell lines, with some derivatives showing IC50 values below 10 µM .
Comparative Analysis
The following table summarizes the biological activities of 2-(cyclopropylamino)-N-(2-hydroxyphenyl)-1,3-thiazole-4-carboxamide compared to other thiazole derivatives:
Q & A
Q. Tables :
| Key Pharmacological Parameters | Value | Reference |
|---|---|---|
| LogP (Predicted) | 2.8–3.5 | |
| Aqueous Solubility (25°C) | <10 μM | |
| Plasma Protein Binding | ~85% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
